molecular formula C12H6F2N2O4S2 B1281798 Bis(4-fluoro-2-nitrophenyl) disulfide CAS No. 796-69-0

Bis(4-fluoro-2-nitrophenyl) disulfide

Cat. No.: B1281798
CAS No.: 796-69-0
M. Wt: 344.3 g/mol
InChI Key: ILHDUSONWGHVPO-UHFFFAOYSA-N
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Description

Bis(4-fluoro-2-nitrophenyl) disulfide (BFNPD) is a chemical compound consisting of two 4-fluoro-2-nitrophenyl moieties connected by a disulfide bond. It is a colorless solid that is insoluble in water but soluble in organic solvents. The compound is of interest due to its potential applications in various scientific fields. It has been used in the synthesis of organic compounds, as a reagent in organic reactions, and as a catalyst for various reactions. It has also been studied for its potential use in biomedical research, as a fluorescent dye, and as a contrast agent in imaging studies.

Scientific Research Applications

  • Self-Healing Elastomers : Bis(4-fluoro-2-nitrophenyl) disulfide derivatives, like bis(4-aminophenyl) disulfide, have been used in designing self-healing poly(urea–urethane) elastomers. These materials show significant healing efficiency at room temperature without the need for catalysts or external intervention, highlighting their potential in developing advanced, durable materials (Rekondo et al., 2014).

  • Infrared Spectroscopy and Crystal Growth : The compound has been explored for growing crystal whiskers on various substrates, such as Pb films. These studies involve characterizing the crystals using electron microscopy and infrared spectroscopy, contributing to the understanding of crystalline structures and their interactions with different materials (McCluskey et al., 2002).

  • Synthesis of Heterocycles : Research has demonstrated the utility of this compound analogs in synthesizing various heterocyclic compounds, such as benzothiazin-3(4 H )-ones and benzoselenazin-3(4 H )-ones. These compounds are synthesized under mild conditions and have potential applications in pharmaceuticals and organic chemistry (Zhong et al., 2001).

  • Determination of Carbon Disulfide : this compound derivatives have been used to develop methods for the spectrophotometric determination of carbon disulfide. This application is particularly relevant in environmental monitoring and industrial safety (Veksler et al., 2003).

  • High-Pressure Chemistry : Studies have explored the use of this compound in high-pressure chemistry, particularly in disulfide metathesis reactions. This research provides insights into chemical reactions under extreme conditions and can inform the development of new synthetic methodologies (Sobczak et al., 2018).

  • Electrochemical Sensing : Derivatives of this compound have been employed in the development of PVC membrane electrodes for the detection of zinc ions. This application is significant in the fields of analytical chemistry and environmental monitoring (Gholivand & Mozaffari, 2003).

Safety and Hazards

  • Safety Data Sheets (SDS) are essential for handling this compound safely. Unfortunately, specific hazard classifications are not available .

Properties

IUPAC Name

4-fluoro-1-[(4-fluoro-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O4S2/c13-7-1-3-11(9(5-7)15(17)18)21-22-12-4-2-8(14)6-10(12)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHDUSONWGHVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SSC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531063
Record name 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796-69-0
Record name 1,1'-Disulfanediylbis(4-fluoro-2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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